REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[NH2:5][C@@H:6]([C:11]([OH:13])=[O:12])[C:7]([SH:10])([CH3:9])[CH3:8].[CH3:14][N:15]([CH3:22])[C:16](=[O:21])[CH2:17][C:18]([CH3:20])=O>C(O)C>[CH3:8][C:7]1([CH3:9])[S:10][C:18]([CH2:17][C:16]([N:15]([CH3:22])[CH3:14])=[O:21])([CH3:20])[NH:5][CH:6]1[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
N[C@H](C(C)(C)S)C(=O)O
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
CN(C(CC(=O)C)=O)C
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Name
|
mixture
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
with stirring under a stream of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated at 80°-90° C.
|
Type
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CONCENTRATION
|
Details
|
to concentrate to a half its volume
|
Type
|
ADDITION
|
Details
|
20 ml of a mixture of chloroform and ethyl alcohol (1:1) was added
|
Type
|
CONCENTRATION
|
Details
|
The concentration and addition of the solvent
|
Type
|
CUSTOM
|
Details
|
a small amount of insolubles was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the resulting residue was treated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(S1)(C)CC(=O)N(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |